Home > Products > Screening Compounds P96572 > Relamorelin acetate
Relamorelin acetate -

Relamorelin acetate

Catalog Number: EVT-12561771
CAS Number:
Molecular Formula: C45H54N8O7S
Molecular Weight: 851.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Relamorelin is classified as a pentapeptide, consisting of five amino acids. Its structure allows it to mimic the action of ghrelin effectively while providing improved pharmacokinetic properties. The compound is primarily sourced from pharmaceutical research and development efforts aimed at harnessing the beneficial effects of ghrelin analogs for therapeutic applications .

Synthesis Analysis

Methods and Technical Details

The synthesis of relamorelin involves solid-phase peptide synthesis techniques, which allow for the stepwise addition of amino acids to form the desired peptide chain. The process typically includes:

  1. Preparation of Resin: An appropriate resin is selected to anchor the first amino acid.
  2. Coupling Reactions: Each subsequent amino acid is coupled to the growing peptide chain using coupling reagents that facilitate the formation of peptide bonds.
  3. Cleavage and Purification: Once the synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield .

The final product, relamorelin acetate, is characterized by its molecular formula C43H50N8O5SC_{43}H_{50}N_{8}O_{5}S and a molecular weight of approximately 790.97 daltons .

Molecular Structure Analysis

Structure and Data

Relamorelin's molecular structure features a specific arrangement of amino acids that contributes to its biological activity. The detailed structure includes:

  • Amino Acid Sequence: The sequence is crucial for binding affinity and receptor activation.
  • Three-dimensional Conformation: The spatial arrangement allows for optimal interaction with the GHSR.

Although specific structural diagrams are not publicly available, computational modeling studies suggest that relamorelin adopts a conformation similar to that of natural ghrelin, facilitating its function as an agonist .

Chemical Reactions Analysis

Reactions and Technical Details

Relamorelin undergoes various chemical reactions typical for peptides, including:

  • Hydrolysis: Peptide bonds can be hydrolyzed under acidic or basic conditions, leading to degradation.
  • Oxidation: The presence of sulfur in relamorelin's structure may lead to oxidation reactions that could affect its stability.

In vivo studies indicate that relamorelin maintains structural integrity longer than native ghrelin due to its modified sequences, which confer greater resistance to enzymatic degradation .

Mechanism of Action

Process and Data

Relamorelin exerts its effects primarily through activation of the GHS-1a receptor located in various tissues, including the brain and gastrointestinal tract. The mechanism involves:

  1. Binding: Relamorelin binds with high affinity (Ki value of 0.42 nM) to the GHS-1a receptor.
  2. Signal Transduction: This binding activates intracellular signaling pathways via G-protein coupling, leading to increased intracellular calcium levels.
  3. Physiological Effects: The activation results in enhanced growth hormone release and stimulation of gastric motility, which are beneficial in treating motility disorders .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Relamorelin is typically presented as a white to off-white powder.
  • Solubility: It is soluble in dimethyl sulfoxide at concentrations up to 50 mg/mL.

Chemical Properties

  • Stability: Relamorelin exhibits improved plasma stability compared to natural ghrelin, with a half-life significantly extended in various animal models (approximately 24 hours in rats).
  • Storage Conditions: It is recommended to store relamorelin at low temperatures (e.g., -20°C) away from moisture for optimal stability .
Applications

Scientific Uses

Relamorelin has shown promise in several therapeutic areas:

  • Gastrointestinal Disorders: Clinical trials have demonstrated its efficacy in accelerating gastric emptying and alleviating symptoms associated with diabetic gastroparesis.
  • Cachexia Management: Due to its ability to stimulate appetite and increase food intake, relamorelin may be explored as a treatment option for cachexia associated with chronic diseases .
  • Research Tool: As a potent GHSR agonist, relamorelin serves as a valuable tool for studying ghrelin signaling pathways and their implications in various physiological processes.
Molecular Pharmacology and Receptor Interactions

Structural Characteristics and Binding Affinity

Relamorelin acetate (RM-131) is a synthetic pentapeptide ghrelin analog with a molecular weight of 791 daltons. Its sequence includes modifications that enhance metabolic stability and receptor-binding specificity compared to native ghrelin. Critical structural features involve:

  • N-terminal modifications: Introduction of non-natural amino acids to resist deacylation by plasma esterases, extending half-life to ~4.5 hours versus native ghrelin’s 9–31 minutes [1] [5].
  • C-terminal amidation: Enhances resistance to carboxypeptidase-mediated degradation [5].

Binding studies using CHO-K1 cells expressing human GHSR-1a receptors demonstrate relamorelin’s high affinity:

  • Ki value: 0.42 ± 0.06 nM, ~3-fold greater than native ghrelin (Ki = 1.22 ± 0.17 nM) [5].
  • Potency: Half-maximal effective concentration (EC₅₀) for intracellular calcium mobilization is 0.71 ± 0.09 nM, 6-fold lower than ghrelin (EC₅₀ = 4.2 ± 1.2 nM) [5] .

Table 1: Receptor Binding Kinetics of Relamorelin vs. Native Ghrelin

ParameterRelamorelinNative Ghrelin
Ki (nM)0.42 ± 0.061.22 ± 0.17
EC50 (nM)0.71 ± 0.094.2 ± 1.2
Plasma half-life~4.5 hours9–31 minutes

Receptor Interaction Dynamics

Relamorelin acts as a selective agonist for the ghrelin receptor (GHSR-1a), a G-protein coupled receptor (GPCR) predominantly expressed in the gastrointestinal tract, hypothalamus, and vagal afferents. Key interaction mechanisms include:

  • G-protein coupling: Activates Gαq/11 proteins, triggering phospholipase C (PLC) activation and subsequent inositol trisphosphate (IP3)-mediated calcium release from endoplasmic reticulum stores [1] [5].
  • β-arrestin recruitment: Exhibits biased agonism with minimal β-arrestin recruitment, favoring sustained G-protein signaling without receptor internalization .
  • Allosteric modulation: Stabilizes receptor conformations that enhance binding of endogenous ghrelin, amplifying prokinetic effects [5].

Functional selectivity is evidenced by:

  • Vagal afferent activation: Binds GHSR-1a on vagal terminals, initiating vago-vagal reflexes that stimulate gastric fundic motility [5].
  • Direct enteric stimulation: Activates myenteric plexus neurons in the colon, increasing propulsive contractile activity .

Functional Selectivity and Signaling Pathways

Relamorelin demonstrates tissue-specific effects through spatially restricted signaling pathways:

  • Gastric motility: In rat models, relamorelin reversed morphine-induced gastroparesis with 100-fold greater potency than native ghrelin. This involves acetylcholine release from enteric neurons, enhancing antral contractility [5] .
  • Colonic transit: Stimulates lumbosacral spinal GHSR-1a, increasing high-amplitude propagated contractions (HAPCs) in humans. Clinical studies show a 40% increase in propagated contractions post-administration .
  • Anti-inflammatory effects: In TNBS-induced colitis models, relamorelin (5–50 nmol/mouse) reduced IL-6 and TNF-α by suppressing NF-κB translocation [5].

Notably, relamorelin avoids growth hormone (GH) release tachyphylaxis observed with other ghrelin mimetics. Chronic dosing in rats showed attenuated GH response after 14 days, reducing risks of GH-related metabolic disturbances [5] [10].

Comparative Analysis with Other Ghrelin Agonists

Relamorelin’s molecular design confers advantages over related compounds:

Table 2: Pharmacological Comparison of Ghrelin Receptor Agonists

Agonist*Relative PotencyReceptor SelectivityKey Clinical Indication
Relamorelin130x ghrelinGHSR-1a specificDiabetic gastroparesis, chronic constipation
Ulimorelin15x ghrelinPeripheral GHSR-1aPostoperative ileus
Anamorelin1.5x ghrelinGHSR-1a / CNS targetsCancer cachexia
Native Ghrelin1xGHSR-1aReference compound

*Potency measured by gastric emptying acceleration in preclinical models [1] [5]

Properties

Product Name

Relamorelin acetate

IUPAC Name

acetic acid;4-[[(2S)-2-[[(2R)-2-[[(2R)-3-(1-benzothiophen-3-yl)-2-(piperidine-4-carbonylamino)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]piperidine-4-carboxamide

Molecular Formula

C45H54N8O7S

Molecular Weight

851.0 g/mol

InChI

InChI=1S/C43H50N8O5S.C2H4O2/c44-42(56)43(16-20-46-21-17-43)51-41(55)34(22-27-8-2-1-3-9-27)49-39(53)35(23-29-25-47-33-12-6-4-10-31(29)33)50-40(54)36(48-38(52)28-14-18-45-19-15-28)24-30-26-57-37-13-7-5-11-32(30)37;1-2(3)4/h1-13,25-26,28,34-36,45-47H,14-24H2,(H2,44,56)(H,48,52)(H,49,53)(H,50,54)(H,51,55);1H3,(H,3,4)/t34-,35+,36+;/m0./s1

InChI Key

GCFMCGBTTZZFCS-GTKQDQPASA-N

Canonical SMILES

CC(=O)O.C1CNCCC1C(=O)NC(CC2=CSC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC6=CC=CC=C6)C(=O)NC7(CCNCC7)C(=O)N

Isomeric SMILES

CC(=O)O.C1CNCCC1C(=O)N[C@H](CC2=CSC3=CC=CC=C32)C(=O)N[C@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)NC7(CCNCC7)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.